1-Pentyn-3-ol, 3-methyl-, benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyn-3-ol, 3-methyl-, benzoate is an organic compound with the molecular formula C12H12O2 It is a derivative of 1-Pentyn-3-ol, 3-methyl-, where the hydroxyl group is esterified with benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pentyn-3-ol, 3-methyl-, benzoate can be synthesized through the esterification of 1-Pentyn-3-ol, 3-methyl- with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentyn-3-ol, 3-methyl-, benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1-Pentyn-3-ol, 3-methyl-, benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentyn-3-ol, 3-methyl-, benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and benzoic acid, which can then exert their effects on biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentyn-1-ol: Another alkyne alcohol with similar reactivity.
4-Pentyn-1-ol: A structural isomer with different physical and chemical properties.
3-Butyn-1-ol: A shorter-chain alkyne alcohol with distinct reactivity.
Uniqueness
1-Pentyn-3-ol, 3-methyl-, benzoate is unique due to its ester functional group, which imparts different chemical properties compared to its parent alcohol. The presence of the benzoate group enhances its stability and alters its reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
102586-14-1 |
---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3-methylpent-1-yn-3-yl benzoate |
InChI |
InChI=1S/C13H14O2/c1-4-13(3,5-2)15-12(14)11-9-7-6-8-10-11/h1,6-10H,5H2,2-3H3 |
InChI-Schlüssel |
JGMFOFJUAZYMJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#C)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.